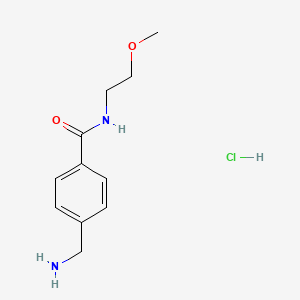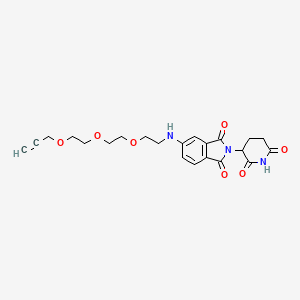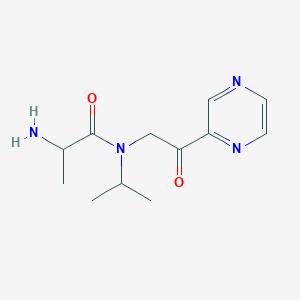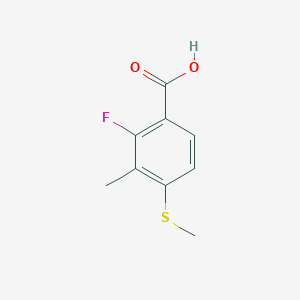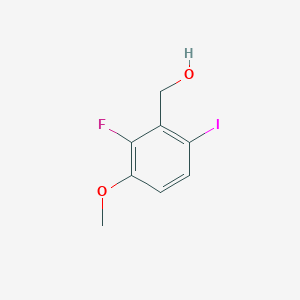
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in a fluorinated methoxybenzene derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Fluoro-6-iodo-3-methoxyphenyl)aldehyde or (2-Fluoro-6-iodo-3-methoxybenzoic acid).
Reduction: Formation of (2-Fluoro-3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The methoxy group can also influence the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-3-iodo-6-methoxyphenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)(phenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)ethanol
Uniqueness
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8FIO2 |
|---|---|
Molekulargewicht |
282.05 g/mol |
IUPAC-Name |
(2-fluoro-6-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8FIO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
VXINMSIFEZGYLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)I)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


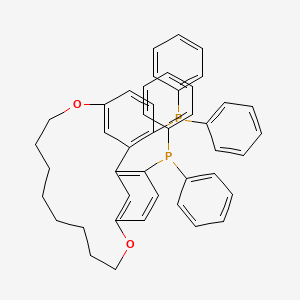
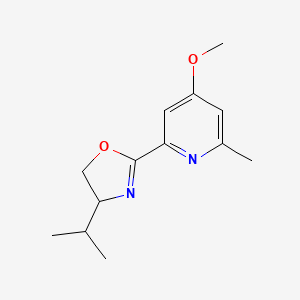
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)

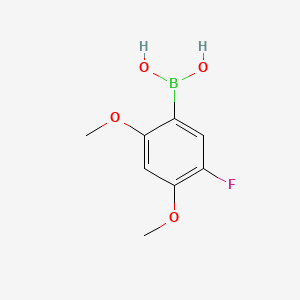
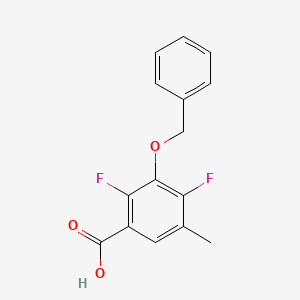
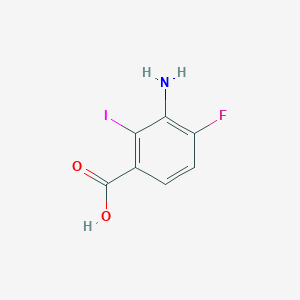
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
